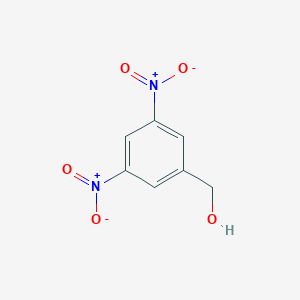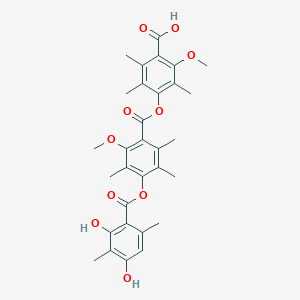amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- CAS No. 16421-41-3](/img/structure/B106409.png)
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in different areas.
Wirkmechanismus
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- works by binding to specific biomolecules, such as proteins and enzymes, through its azo group and acetyl group. This binding results in a change in the fluorescence emission of the compound, which can be detected and used to study the interaction between the biomolecule and the compound.
Biochemical and Physiological Effects:
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- has been shown to have minimal biochemical and physiological effects on living organisms. However, further studies are needed to determine its long-term effects and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- is its high sensitivity and selectivity towards specific biomolecules. It is also easy to use and can be used in different experimental conditions. However, one of the limitations is its cost, which can be a barrier for some research groups.
Zukünftige Richtungen
There are several future directions for the application of Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- in different areas of scientific research. One of the future directions is the development of new synthesis methods that are more efficient and cost-effective. Another future direction is the application of the compound in drug discovery and development, where it can be used as a tool to study the interaction between drugs and biomolecules. Additionally, the compound can be used in the development of new diagnostic tools for different diseases.
In conclusion, Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- is a synthetic compound with potential applications in different areas of scientific research. Its high sensitivity and selectivity towards specific biomolecules make it a valuable tool for studying different biological processes. Further research is needed to explore its full potential and to determine its long-term effects and toxicity.
Synthesemethoden
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- can be synthesized using different methods. One of the most common methods involves the reaction of 4-methoxyaniline with 2,4-dinitrobenzenediazonium salt, followed by the reaction of the resulting diazonium salt with N-(2-bromoethyl)phthalimide. The product obtained is then treated with sodium hydroxide to yield Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- has potential applications in different areas of scientific research. One of the main areas of application is in the field of bio-imaging, where it can be used as a fluorescent probe to detect different biomolecules. It can also be used as a tool to study protein-protein interactions and enzyme kinetics.
Eigenschaften
CAS-Nummer |
16421-41-3 |
|---|---|
Produktname |
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- |
Molekularformel |
C26H26N6O8 |
Molekulargewicht |
550.5 g/mol |
IUPAC-Name |
2-[5-acetamido-N-benzyl-4-[(2,4-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate |
InChI |
InChI=1S/C26H26N6O8/c1-17(33)27-22-14-25(30(11-12-40-18(2)34)16-19-7-5-4-6-8-19)26(39-3)15-23(22)29-28-21-10-9-20(31(35)36)13-24(21)32(37)38/h4-10,13-15H,11-12,16H2,1-3H3,(H,27,33) |
InChI-Schlüssel |
JNVFJTYCXXHXEF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CC3=CC=CC=C3 |
Andere CAS-Nummern |
16421-41-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
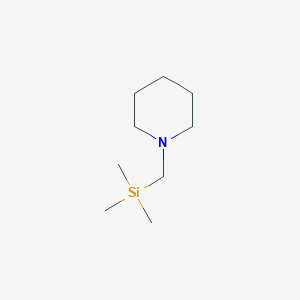

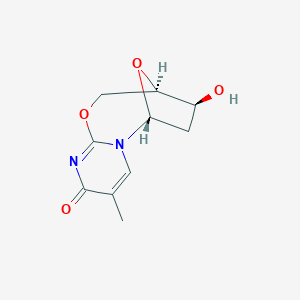
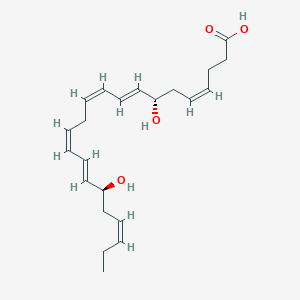


![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)

